molecular formula C23H20N4O2 B1221850 bisindolylmaleimide iii CAS No. 683775-59-9

bisindolylmaleimide iii

Cat. No.: B1221850
CAS No.: 683775-59-9
M. Wt: 384.4 g/mol
InChI Key: APYXQTXFRIDSGE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key enzyme in cellular signaling pathways . The nature of this interaction involves binding to the active site of PDK1, potentially modulating its kinase activity.

Cellular Effects

The effects of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For example, its interaction with PDK1 results in the inhibition of kinase activity, leading to downstream effects on cellular signaling pathways . Additionally, it can modulate gene expression by binding to DNA or interacting with transcriptional regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and gene expression.

Dosage Effects in Animal Models

The effects of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, toxic or adverse effects can be observed . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism . The compound’s impact on metabolic pathways is an area of active research, with potential implications for drug development.

Transport and Distribution

The transport and distribution of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

The synthesis of bisindolylmaleimide iii involves several steps. One common method includes the reaction of indole derivatives with maleimide derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

bisindolylmaleimide iii undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

bisindolylmaleimide iii has several scientific research applications:

Comparison with Similar Compounds

bisindolylmaleimide iii is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

These compounds share some structural similarities but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYXQTXFRIDSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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